molecular formula C26H22N4O3 B2629589 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207056-17-4

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2629589
CAS No.: 1207056-17-4
M. Wt: 438.487
InChI Key: SKILLHDYANAGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-Dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic small molecule belonging to the quinazolinone class of heterocyclic compounds, designed for advanced antimicrobial and anticancer research applications. The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities . This particular derivative is structurally engineered with a 1,2,4-oxadiazole moiety and specific aromatic substitutions, a design strategy that has been shown to yield compounds with enhanced biological potency . Quinazoline-2,4(1H,3H)-dione derivatives have been extensively investigated as fluoroquinolone-like inhibitors of two critical bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition is a validated mechanism of action for potent antibacterial agents. Research indicates that incorporating heterocyclic rings like 1,2,4-oxadiazol at the 1- and 3-positions of the quinazoline-dione ring can lead to significantly more potent antibacterial compounds with a broad-spectrum activity against both Gram-positive and Gram-negative bacterial strains . Consequently, this compound serves as a valuable chemical tool for developing new agents to address the growing global challenge of bacterial antibiotic resistance. Beyond antimicrobial applications, the quinazolinone scaffold exhibits a wide spectrum of other biological activities, positioning this compound for potential research in multiple therapeutic areas. Quinazolinone derivatives have demonstrated notable anticancer properties by acting as inhibitors of tubulin polymerization and topoisomerase enzymes , which are crucial targets in oncology drug discovery. Additional research areas for quinazolinones include anti-inflammatory, anticonvulsant, and antimalarial activities . The specific structural features of this compound make it a promising candidate for researchers exploring structure-activity relationships (SAR) and for screening in various biological assays to uncover new mechanisms of action or therapeutic applications. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

1207056-17-4

Molecular Formula

C26H22N4O3

Molecular Weight

438.487

IUPAC Name

3-(2,5-dimethylphenyl)-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-7-6-8-19(13-16)24-27-23(33-28-24)15-29-21-10-5-4-9-20(21)25(31)30(26(29)32)22-14-17(2)11-12-18(22)3/h4-14H,15H2,1-3H3

InChI Key

SKILLHDYANAGLH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=C(C=CC(=C5)C)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors

    Synthesis of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of 2,5-Dimethylphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the quinazoline core is reacted with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced through the reaction of the appropriate hydrazide with a carboxylic acid derivative, followed by cyclization under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the halogen atoms on the phenyl rings can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids from methyl groups.

    Reduction: Conversion of oxadiazole to amine derivatives.

    Substitution: Introduction of various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including the compound . Research indicates that quinazoline-based compounds can inhibit the growth of various cancer cell lines. For instance:

  • Synthesis and Evaluation : A study synthesized several quinazoline derivatives and evaluated their anticancer activity against hepatocellular carcinoma (HePG-2) and other cancer cell lines. The results demonstrated that certain modifications to the quinazoline structure enhanced anticancer efficacy significantly .
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. The oxadiazole moiety in the compound may contribute to this activity by interacting with cellular targets that modulate these pathways .

Antioxidant Properties

The antioxidant capabilities of quinazoline derivatives are another area of interest. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

  • Evaluation of Antioxidant Activity : Research has shown that certain substituted quinazolines exhibit potent antioxidant activity. The presence of the dimethylphenyl and m-tolyl groups in this compound may enhance its ability to scavenge free radicals .

As Potential Immunomodulators

The compound's structure suggests potential immunomodulatory effects. Immunomodulators are critical in developing treatments for autoimmune diseases and enhancing immune responses against tumors.

  • Biological Evaluation : A recent study focused on modified quinazoline compounds revealed their potential as immunomodulators. These compounds were evaluated for their ability to enhance immune responses in vitro, suggesting that structural modifications could lead to significant therapeutic applications .

Synthesis and Structural Modifications

The synthesis of this compound involves complex organic reactions that can be optimized for better yields and purity. Understanding the synthesis pathways is essential for developing analogs with improved biological activities.

Synthesis Step Description
Step 1 Reaction of anthranilic acid with urea to form a basic quinazoline scaffold .
Step 2 Chlorination of the quinazoline followed by reaction with m-tolyl derivatives to introduce the oxadiazole group .
Step 3 Final modifications to incorporate the dimethylphenyl group at specific positions for enhanced activity .

Case Studies

Several case studies illustrate the applications of similar compounds:

  • Case Study 1 : A series of quinazoline derivatives were tested for their efficacy against various cancer cell lines, demonstrating IC50 values indicating potent anticancer effects compared to standard chemotherapeutics .
  • Case Study 2 : Research on immunomodulatory effects showed that certain quinazoline derivatives could significantly enhance lymphocyte proliferation in vitro, suggesting potential use in immunotherapy .

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, which could explain its biological activities. The oxadiazole moiety may also contribute to its mechanism by interacting with different molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is unique due to its combination of the quinazoline core, 2,5-dimethylphenyl group, and 1,2,4-oxadiazole moiety

Biological Activity

The compound 3-(2,5-dimethylphenyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline-2,4(1H,3H)-dione known for its diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial and anticancer therapies. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and synthesis methods.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinazoline core, oxadiazole moiety, and aromatic substituents. The synthesis typically involves multi-step reactions starting from anthranilic acid derivatives combined with various reagents to yield the desired quinazoline derivatives. Recent advancements have introduced eco-efficient one-pot synthesis methods that reduce waste and enhance yield .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The compound was tested using the Agar well diffusion method, revealing moderate to significant antibacterial activity. For instance:

  • Compound Efficacy : Among various derivatives tested, certain compounds exhibited broad-spectrum activity comparable to standard antibiotics .
  • Mechanism : The proposed mechanism involves inhibition of bacterial gyrase and DNA topoisomerase IV, critical enzymes for bacterial replication .
CompoundActivity Against Gram-positiveActivity Against Gram-negative
Compound AModerateWeak
Compound BSignificantModerate
Test Compound Moderate Moderate

Anticancer Activity

The compound's anticancer potential has been investigated through in vitro studies on various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MRC-5 (non-tumor), and THP-1 (acute monocytic leukemia) among others.
  • IC50 Values : The concentration required to inhibit 50% of cell growth (IC50) varied significantly depending on the cell line. For example:
    • HeLa cells showed an IC50 value indicating potent growth inhibition .
    • The compound exhibited selective cytotoxicity with minimal effects on non-tumor cells .
Cell LineIC50 (μM)Effect
HeLa10High
MRC-5>100Low
THP-125Moderate

The biological activity of the compound is attributed to several mechanisms:

  • Inhibition of DNA Repair : By inhibiting PARP enzymes involved in DNA repair mechanisms in cancer cells, the compound enhances the efficacy of existing chemotherapeutic agents .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest in the G1 phase in various tumor cell lines .

Case Studies

Several case studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

  • Antimicrobial Resistance : A study demonstrated that certain derivatives could overcome resistance mechanisms in bacteria resistant to conventional antibiotics.
  • Combination Therapy : Research indicated that combining this compound with traditional chemotherapy agents improved overall efficacy against resistant cancer cell lines.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., DMSO-d6d_6) verify substituent positions and regiochemistry. For example, carbonyl resonances near 164–165 ppm confirm the oxadiazole and quinazoline-dione moieties .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]+^+ vs. calculated). Discrepancies in fragmentation patterns require re-examination of synthetic steps or impurity profiling .
  • Cross-Verification : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities.

How can researchers optimize the alkylation step to improve regioselectivity and minimize side products?

Q. Advanced

  • Alkylating Agent Screening : Test substituted benzyl chlorides or oxadiazole-containing chlorides to assess steric/electronic effects on reactivity .
  • Base Selection : Use non-nucleophilic bases (e.g., K2_2CO3_3) to suppress elimination byproducts.
  • Kinetic Monitoring : Employ in-situ FTIR or TLC to track reaction progress and terminate at optimal conversion (~85–90%).
  • Solvent Optimization : Switch to THF or acetonitrile to enhance solubility of intermediates and reduce side reactions .

What strategies resolve contradictions in antimicrobial activity data across structural analogs?

Q. Advanced

  • MIC Determinations : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to standardize activity metrics .
  • Substituent Analysis : Compare analogs with varying aryl groups (e.g., m-tolyl vs. phenyl) to identify pharmacophore requirements.
  • Membrane Permeability Studies : Use fluorescent probes (e.g., propidium iodide) to assess whether activity differences arise from cellular uptake limitations .

How are crystallographic methods applied to determine 3D structure and address disorder phenomena?

Q. Advanced

  • X-ray Diffraction : Single-crystal analysis (monoclinic C2/c space group) resolves bond lengths/angles. For disordered oxadiazole rings, refine occupancy ratios (e.g., 0.63:0.37) using restraints in software like SHELXL .
  • Hydrogen Bonding Analysis : Identify weak C–H⋯O interactions (2.5–3.0 Å) to explain packing motifs .
  • Validation : Cross-check thermal displacement parameters with DFT-optimized geometries to confirm structural plausibility .

How can molecular docking integrate with experimental data to predict target interactions?

Q. Advanced

  • Docking Workflow : Use AutoDock Vina to simulate binding poses against targets (e.g., bacterial enzymes). Align results with crystallographic data from related compounds to validate docking protocols .
  • Free Energy Calculations : Apply MM-GBSA to rank binding affinities and correlate with MIC values.
  • Mutagenesis Correlation : If docking suggests key residues (e.g., active-site lysines), validate via site-directed mutagenesis and enzyme inhibition assays.

What methodologies assess hydrolytic stability of the oxadiazole ring under physiological conditions?

Q. Advanced

  • pH-Dependent Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 254 nm.
  • Kinetic Modeling : Fit degradation data to first-order kinetics to calculate half-lives. Substituents like electron-withdrawing groups (e.g., Cl) enhance stability .
  • Mass Spectrometry : Identify hydrolysis products (e.g., carboxylic acids) to propose degradation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.